molecular formula C7H10O2 B1448893 6-Hydroxyspiro[3.3]heptan-2-one CAS No. 1952348-83-2

6-Hydroxyspiro[3.3]heptan-2-one

Cat. No. B1448893
M. Wt: 126.15 g/mol
InChI Key: HSYQJQNQZXSYFR-UHFFFAOYSA-N
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Description

6-Hydroxyspiro[3.3]heptan-2-one is a spirocyclic ketone compound. It has a molecular weight of 126.16 and a linear formula of C7H10O2 . The compound is typically a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of 6-Hydroxyspiro[3.3]heptan-2-one is represented by the linear formula C7H10O2 . This indicates that the molecule is composed of 7 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

6-Hydroxyspiro[3.3]heptan-2-one is a pale-yellow to yellow-brown liquid . It has a molecular weight of 126.16 and a linear formula of C7H10O2 .

Scientific Research Applications

Enzymatic Synthesis and Resolution

6-Hydroxyspiro[3.3]heptan-2-one derivatives have been synthesized using enzyme-catalyzed methods. These derivatives, displaying axial chirality, were produced with moderate optical purity and high chemical yield. For example, the enzyme-catalyzed hydrolysis of 2,2,6,6-tetrakis (acetoxymethyl)spiro[3.3]heptane by pig liver esterase resulted in such chirally distinct derivatives. Similarly, racemic spiro compounds were resolved through enantioselective enzyme-catalyzed hydrolysis, demonstrating the compound's potential in chiral chemistry applications (Naemura & Furutani, 1990).

Synthesis and Reactivity in Organic Chemistry

The compound has been a focus in organic chemistry for synthesizing various structurally complex molecules. For instance, the synthesis of 2-arylmethylene-6-hydroxyspiro[4.5]deca-7-ones was achieved using a catalytic process involving FeCl3·6H2O, demonstrating its role in the formation of complex molecular structures with good yields and excellent stereoselectivity (Lin et al., 2014).

Structural Analysis and Drug Design

Structural analysis of spiro[3.3]heptane derivatives, closely related to 6-Hydroxyspiro[3.3]heptan-2-one, has indicated their similarity to the cyclohexane scaffolds. This finding suggests potential applications in drug design, where these derivatives could act as constrained surrogates for more common chemical structures, aiding in the optimization of drug properties (Chernykh et al., 2015).

Conformational Studies and Molecular Design

The compound and its derivatives have been used in studying conformational varieties and designing new molecular structures. For example, a study involving the synthesis of a 7-oxa-1-azabicyclo[2.2.1]heptane derivative from a sugar nitrone showcased the use of 6-Hydroxyspiro[3.3]heptan-2-one in detailed conformational analysis and the design of new molecular structures (Rowicki et al., 2019).

Applications in Electrochemistry

6-Hydroxyspiro[3.3]heptan-2-one derivatives have also found applications in electrochemistry. Studies have explored their redox properties, revealing complex reduction processes and the formation of distinct radical anion species, contributing to the understanding of electrochemical behaviors of spiro compounds (Mattiello & Rampazzo, 2001).

Safety And Hazards

The safety data sheet for 6-Hydroxyspiro[3.3]heptan-2-one indicates that it may cause skin irritation, serious eye irritation, and could be harmful if swallowed .

properties

IUPAC Name

6-hydroxyspiro[3.3]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-1-7(2-5)3-6(9)4-7/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYQJQNQZXSYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyspiro[3.3]heptan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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